molecular formula C13H30ClN B158654 Decyltrimethylammonium chloride CAS No. 10108-87-9

Decyltrimethylammonium chloride

Cat. No.: B158654
CAS No.: 10108-87-9
M. Wt: 235.84 g/mol
InChI Key: HXWGXXDEYMNGCT-UHFFFAOYSA-M
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Description

Decyltrimethylammonium chloride is a cationic surfactant belonging to the class of quaternary ammonium compounds. It is known for its excellent surface-active properties, making it useful in various industrial and scientific applications. The compound has the chemical formula C13H30ClN and is often used in formulations requiring antimicrobial and surfactant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyltrimethylammonium chloride can be synthesized by reacting decylamine with methyl chloride in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction is as follows: [ \text{C}{10}\text{H}{21}\text{NH}2 + \text{CH}3\text{Cl} \rightarrow \text{C}{10}\text{H}{21}\text{N(CH}_3\text{)}_3\text{Cl} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where decylamine and methyl chloride are combined under high pressure and temperature. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The product is then purified through distillation and crystallization processes to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Decyltrimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in micellization in aqueous solutions, which is a key property for its use as a surfactant .

Common Reagents and Conditions

Major Products

The major products formed from substitution reactions include various substituted ammonium compounds, depending on the nucleophile used. In micellization, the formation of micelles is the primary outcome, which is crucial for its surfactant properties .

Mechanism of Action

The mechanism of action of decyltrimethylammonium chloride involves its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to disruption of membrane integrity and cell lysis. This mechanism is similar to other quaternary ammonium compounds, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

Properties

IUPAC Name

decyl(trimethyl)azanium;chloride
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InChI

InChI=1S/C13H30N.ClH/c1-5-6-7-8-9-10-11-12-13-14(2,3)4;/h5-13H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWGXXDEYMNGCT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30ClN
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

15053-09-5 (Parent)
Record name Capryltrimethylammonium chloride
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DSSTOX Substance ID

DTXSID00905940
Record name N,N,N-Trimethyldecan-1-aminium chloride
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Molecular Weight

235.84 g/mol
Source PubChem
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Physical Description

Crystals; [TCI America MSDS]
Record name Capryltrimethylammonium chloride
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CAS No.

10108-87-9
Record name Decyltrimethylammonium chloride
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Record name Capryltrimethylammonium chloride
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Record name N,N,N-Trimethyldecan-1-aminium chloride
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Record name Decyltrimethylammonium chloride
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Record name CAPRYLTRIMETHYLAMMONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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